2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride
CAS No.: 40288-57-1
Cat. No.: VC11664395
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40288-57-1 |
|---|---|
| Molecular Formula | C9H12ClNO3 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7,11H,4-5,10H2;1H |
| Standard InChI Key | ACBKWDRKVWPUCP-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CN)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-amino-1-(1,3-benzodioxol-5-yl)ethanol hydrochloride, reflecting its benzodioxole core, ethanol backbone, and protonated amine group. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol (calculated from atomic weights). The structure comprises:
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A 1,3-benzodioxole aromatic system (a fused benzene ring with two oxygen atoms at positions 1 and 3).
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An ethanolamine side chain (-CH₂-CHOH-NH₂) attached at position 5 of the benzodioxole ring.
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A hydrochloride salt formation at the amine group.
Structural Comparison to Analogous Compounds
Compared to the closely related 2-amino-1-benzo dioxol-5-yl-ethanone hydrochloride (CAS 38061-34-6), which features a ketone group instead of a hydroxyl group, the ethanol derivative exhibits distinct polarity and hydrogen-bonding capabilities. This difference influences solubility, reactivity, and biological activity.
Synthesis and Production
Synthetic Routes
While direct literature on the synthesis of 2-amino-1-benzo dioxol-5-yl-ethanol hydrochloride is limited, plausible pathways can be inferred from analogous benzodioxole derivatives:
Pathway 1: Reductive Amination
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Starting Material: 1,3-Benzodioxol-5-yl-acetaldehyde.
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Reaction with Ammonia: Formation of the imine intermediate.
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Reduction: Use of sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Pathway 2: Nucleophilic Substitution
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Epoxide Intermediate: Synthesis of 1,3-benzodioxol-5-yl-oxirane.
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Ring-Opening with Ammonia: Attack of ammonia on the epoxide to form the ethanolamine derivative.
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Acidification: Conversion to the hydrochloride salt.
Optimization Challenges
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Steric Hindrance: The benzodioxole ring’s electron-donating effects may slow nucleophilic attacks.
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Byproduct Formation: Competing reactions, such as over-reduction in Pathway 1, require precise stoichiometric control .
Physicochemical Properties
Solubility and Partitioning
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Water Solubility: High (>50 mg/mL) due to ionic hydrochloride and hydroxyl groups.
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LogP (Octanol-Water): Estimated -0.5, indicating hydrophilic character.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (-OH and -NH₃⁺), 1250 cm⁻¹ (C-O-C in benzodioxole), and 1600 cm⁻¹ (aromatic C=C).
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¹H NMR (D₂O): δ 6.8–7.1 (aromatic protons), δ 4.2–4.5 (methylene adjacent to -OH), δ 3.1–3.4 (methylene adjacent to -NH₃⁺).
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